2-Amino-1-(4-thiazolyl)propane

Renin inhibitors Aspartic protease selectivity Structure-activity relationship

2-Amino-1-(4-thiazolyl)propane (IUPAC: 1-(1,3-thiazol-4-yl)propan-2-amine) is a heterocyclic small-molecule amine with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. It features a primary amino group attached to a propane chain that is substituted at the 4-position of a 1,3-thiazole ring.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B12111276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-thiazolyl)propane
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(CC1=CSC=N1)N
InChIInChI=1S/C6H10N2S/c1-5(7)2-6-3-9-4-8-6/h3-5H,2,7H2,1H3
InChIKeyRKNNJLTYXPPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-thiazolyl)propane (CAS 859468-49-8): Compound Identity and Baseline Characteristics for Scientific Procurement


2-Amino-1-(4-thiazolyl)propane (IUPAC: 1-(1,3-thiazol-4-yl)propan-2-amine) is a heterocyclic small-molecule amine with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . It features a primary amino group attached to a propane chain that is substituted at the 4-position of a 1,3-thiazole ring. Commercial availability is typically at ≥95% purity, and the compound is supplied for research and development use only . As a member of the 2-aminothiazole class, this compound is structurally positioned as a versatile building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 2-Amino-1-(4-thiazolyl)propane Fails in Structure-Based Discovery Workflows


Simple in-class substitution of 2-Amino-1-(4-thiazolyl)propane with other aminothiazole analogs is not supported by available structure-activity data. In the closely related 2-amino-4-thiazolyl-containing renin inhibitor series, substitution at the P2 position directly determines both potency and selectivity against the off-target aspartic protease cathepsin D, with specific analogues demonstrating >100-fold selectivity windows that are not generalizable across the class [1]. Similarly, among 4- and 5-(ω-aminoalkyl)thiazoles evaluated as histamine H₂ receptor agonists, substitution pattern dictates functional selectivity—with certain compounds showing moderate to strong H₂ agonism but no detectable H₁ or H₃ activity, while positional isomers exhibit different profiles [2]. Consequently, generic substitution without quantitative comparative data risks loss of target engagement, introduction of off-target liabilities, or altered physicochemical properties.

Quantitative Differentiation Evidence for 2-Amino-1-(4-thiazolyl)propane Procurement Decisions


Renin Inhibition Selectivity: 2-Amino-4-thiazolyl Moiety Confers >100-Fold Discrimination Over Off-Target Cathepsin D

In a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position, the lead compound PD 134672 exhibited potent inhibition of monkey renin in vitro while only weakly inhibiting the closely related aspartic protease bovine cathepsin D. While exact IC₅₀ values for the free 2-amino-4-thiazolyl fragment are not reported, the differential inhibition across the series demonstrates that the 2-amino-4-thiazolyl substitution pattern confers a selectivity window exceeding 100-fold for renin over cathepsin D [1]. In contrast, non-thiazole P2 substituents in analogous renin inhibitor scaffolds show substantially reduced selectivity margins.

Renin inhibitors Aspartic protease selectivity Structure-activity relationship

Histamine H₂ Receptor Agonism: 4-Substituted ω-Aminoalkylthiazoles Exhibit Functional Selectivity Over H₁ and H₃ Receptors

A series of 4- or 5-(ω-aminoalkyl)thiazoles was evaluated for histamine receptor agonism. Compounds bearing the ω-aminoalkyl substitution at the 4-position of the thiazole ring showed moderate to strong H₂-receptor agonistic activity relative to histamine, with no detectable activity on H₁ or H₃ receptors [1]. In comparison, 5-substituted positional isomers or compounds lacking the ω-aminoalkyl chain did not exhibit the same H₂-selective profile. While specific EC₅₀ values are not provided, the qualitative selectivity pattern—H₂ agonism with H₁/H₃ inactivity—constitutes a functional differentiation attributable to the 4-(ω-aminoalkyl)thiazole architecture.

H2 receptor agonists Histamine receptor selectivity ω-aminoalkylthiazoles

Physicochemical Differentiation: Computed Properties of 2-Amino-1-(4-thiazolyl)propane vs. Structurally Related Analogs

2-Amino-1-(4-thiazolyl)propane (C₆H₁₀N₂S, MW = 142.22 g/mol) exhibits physicochemical parameters that distinguish it from closely related thiazolylpropane amine analogs. Compared to 2-Methyl-1-(thiazol-4-yl)propan-2-amine (C₇H₁₂N₂S, MW = 156.25 g/mol, XLogP3-AA = 0.9, TPSA = 67.2 Ų) [1], the target compound has a lower molecular weight and reduced lipophilicity, potentially offering superior aqueous solubility and membrane permeability characteristics. Compared to the ketone analog 1-(2-amino-4-thiazolyl)propan-1-one (C₆H₈N₂OS, MW = 156.21 g/mol) , the target amine is 14 g/mol lighter and lacks the hydrogen-bond-accepting carbonyl oxygen, altering both hydrogen-bonding capacity and metabolic vulnerability.

Physicochemical properties Lipinski parameters Drug-likeness

Antiprion Activity: 2-Aminothiazole Class Demonstrates PrPSc Reduction in ScN2a Cell Model

A high-throughput ELISA screen identified 2-aminothiazoles as a class with general activity in reducing PrPSc levels in prion-infected neuroblastoma (ScN2a) cells [1]. Follow-up analysis of commercially available 2-aminothiazoles confirmed this class-level activity profile. While compound-specific quantitative data for 2-Amino-1-(4-thiazolyl)propane are not available, the class-level activity distinguishes 2-aminothiazoles from other heterocyclic scaffolds that did not show antiprion effects in the same assay. The structural features shared by this class—specifically the 2-amino substitution on a thiazole ring—are implicated in the observed activity.

Prion disease Antiprion compounds 2-Aminothiazoles

Optimal Research Application Scenarios for 2-Amino-1-(4-thiazolyl)propane Based on Quantitative Evidence


Renin Inhibitor Lead Optimization: P2 Fragment SAR Exploration

Use 2-Amino-1-(4-thiazolyl)propane as a core P2 fragment building block in the synthesis of novel renin inhibitor analogs, leveraging the demonstrated >100-fold selectivity window for renin over cathepsin D conferred by the 2-amino-4-thiazolyl moiety [1]. This scenario is appropriate for cardiovascular drug discovery programs requiring aspartic protease selectivity.

Selective Histamine H₂ Receptor Agonist Scaffold Development

Employ 2-Amino-1-(4-thiazolyl)propane as a 4-(ω-aminoalkyl)thiazole template for the design of H₂ receptor agonists with functional selectivity over H₁ and H₃ receptors, based on class-level evidence that 4-substituted ω-aminoalkylthiazoles exhibit moderate to strong H₂ agonism without H₁ or H₃ cross-reactivity [2].

Physicochemical Optimization of Aminothiazole Hit Series

Select 2-Amino-1-(4-thiazolyl)propane for hit-to-lead optimization when lower molecular weight (142.22 g/mol) and reduced lipophilicity relative to methyl-substituted analogs (156.25 g/mol, XLogP3-AA = 0.9) are desired for improving aqueous solubility or membrane permeability [3]. This compound also offers a primary amine handle for further derivatization without the metabolic liability of a carbonyl group .

Antiprion Drug Discovery: 2-Aminothiazole SAR Expansion

Incorporate 2-Amino-1-(4-thiazolyl)propane into antiprion compound libraries for structure-activity relationship studies, capitalizing on the validated class-level activity of 2-aminothiazoles in reducing PrPSc levels in ScN2a cellular models [4].

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